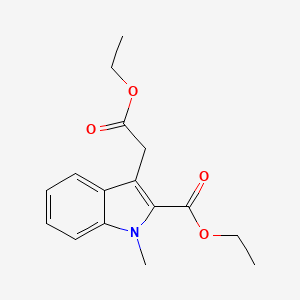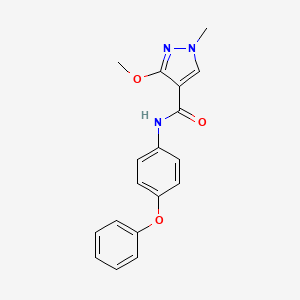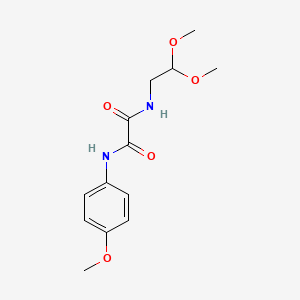
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolism and Disposition Studies
The disposition and metabolism of compounds related to N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide have been studied to understand their pharmacokinetics and metabolic pathways. For instance, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist developed for insomnia, undergoes extensive metabolism with principal elimination via feces, highlighting the role of metabolic profiling in drug development (Renzulli et al., 2011).
Synthesis of Heterocyclic Carboxamides
Research into heterocyclic analogues, such as those involving quinazoline and tetrahydroquinazoline cores, focuses on the synthesis and evaluation of these compounds for potential therapeutic applications, including as antipsychotic agents. These studies explore the binding to key receptors like dopamine D2 and serotonin 5-HT2, contributing to our understanding of the chemical basis for therapeutic efficacy and side effect profiles of new drug candidates (Norman et al., 1996).
Development of CGRP Receptor Inhibitors
The development of CGRP receptor inhibitors for treating migraines involves the synthesis of complex molecules with quinazoline derivatives, demonstrating the application of stereoselective, economical synthesis in drug discovery and development. This work underscores the importance of chemical synthesis in creating potent, selective medications with potential for significant therapeutic impact (Cann et al., 2012).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone showcases the exploration of new compounds for anti-inflammatory and analgesic properties. This research is pivotal in discovering new drugs that can provide more effective and safer treatments for inflammation and pain management (Abu‐Hashem et al., 2020).
Luminescent Properties and Electron Transfer Studies
The study of luminescent properties and photo-induced electron transfer in naphthalimides with piperazine substituents contributes to our understanding of the fundamental chemical properties that can be harnessed for developing novel imaging agents and sensors. This research has implications for designing materials with specific optical properties for use in biomedical imaging and diagnostics (Gan et al., 2003).
Propiedades
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15-24-19-8-4-3-7-18(19)22(25-15)27-12-10-17(11-13-27)26-23(28)21-14-16-6-2-5-9-20(16)29-21/h2,5-6,9,14,17H,3-4,7-8,10-13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFPYFCQNBGCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2552075.png)
![4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2552076.png)



![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2552083.png)

![3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2552086.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552088.png)
![3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552089.png)


![1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2552097.png)